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molecular formula C15H20N2O5 B8771763 Methyl 3-[(dipropylamino)carbonyl]-5-nitrobenzoate

Methyl 3-[(dipropylamino)carbonyl]-5-nitrobenzoate

Cat. No. B8771763
M. Wt: 308.33 g/mol
InChI Key: MGIBHBWBGQVHLS-UHFFFAOYSA-N
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Patent
US07727997B2

Procedure details

Carbonyl diimidazole (3.90 g, 24.0 mmol) is added to a mixture of mono-methyl 5-nitro-isophthalate (XXVIII, 4.50 g, 20.0 mmol) in dry THF (50 mL). The mixture is stirred for 0.5 hours. Dipropylamine (3.28 mL, 24.0 mmol) is added slowly to the mixture. The reaction mixture is then stirred for 4 hours. The solvent is removed under reduced pressure and the mixture is partitioned between ethyl acetate and water. The organic phase is separated and washed with saline, dried over anhydrous sodium sulfate, filtered, and concentrated. Column chromatography (silica gel; ethyl acetate/hexanes, 15/85) gives the title compound, NMR (300 MHz, CDCl3) delta 8.88, 8.41, 8.35, 4.00, 3.48, 3.15, 1.72, 1.57, 1.00 and 0.77; MS (ESI+) for C15H20N2O5 m/z (M+H)+=309.2.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.28 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C1NC=CN=1)(C1NC=CN=1)=O.[N+:13]([C:16]1[CH:17]=[C:18]([C:26]([O-:28])=O)[CH:19]=[C:20]([CH:25]=1)[C:21]([O:23][CH3:24])=[O:22])([O-:15])=[O:14].[CH2:29]([NH:32][CH2:33][CH2:34][CH3:35])[CH2:30][CH3:31]>C1COCC1>[CH2:29]([N:32]([CH2:33][CH2:34][CH3:35])[C:26]([C:18]1[CH:19]=[C:20]([CH:25]=[C:16]([N+:13]([O-:15])=[O:14])[CH:17]=1)[C:21]([O:23][CH3:24])=[O:22])=[O:28])[CH2:30][CH3:31]

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Name
Quantity
4.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C(=O)OC)C1)C(=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.28 mL
Type
reactant
Smiles
C(CC)NCCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is then stirred for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the mixture is partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CC)N(C(=O)C=1C=C(C(=O)OC)C=C(C1)[N+](=O)[O-])CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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